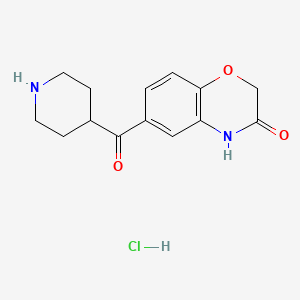

![molecular formula C9H14ClFN2O2S B1520905 2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride CAS No. 1171837-75-4](/img/structure/B1520905.png)

2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride

Descripción general

Descripción

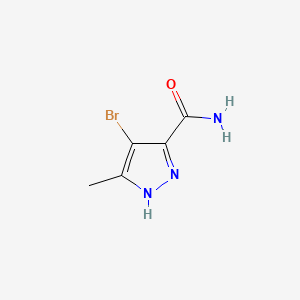

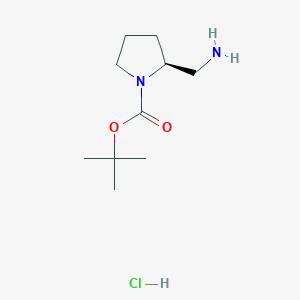

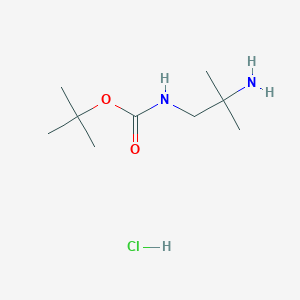

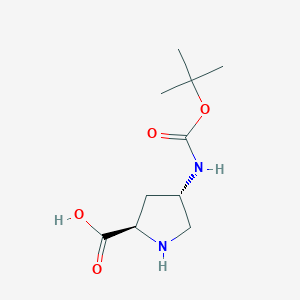

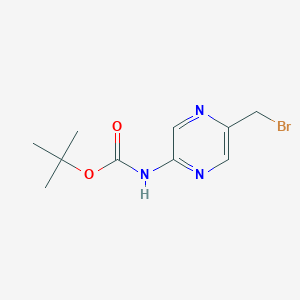

2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1171837-75-4 . It has a molecular weight of 268.74 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(4-fluorobenzyl)ethanesulfonamide hydrochloride . The InChI code for this compound is 1S/C9H13FN2O2S.ClH/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11;/h1-4,12H,5-7,11H2;1H .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

One study highlighted the use of biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating microbial-based systems can produce significant quantities of metabolites for structural characterization (Zmijewski et al., 2006).

Inhibition of Tumor-Associated Carbonic Anhydrases

Research into sulfonamide derivatives has shown potential in targeting tumor-associated carbonic anhydrases, indicating a path for the treatment of hypoxic tumors. This application underscores the potential for sulfonamides in anticancer strategies (Bozdağ et al., 2018).

Fluorometry for Drug Analysis

A method utilizing 9-chloroacridine for the fluorometric determination of sulfonamides and local anesthetics was developed, showcasing an application in the analytical chemistry field for drug analysis (Stewart & Wilkin, 1972).

Environmental Degradation of Sulfonamide Antibiotics

A novel microbial strategy involving ipso-hydroxylation and fragmentation has been discovered for the elimination of sulfonamide antibiotics from the environment, offering a bioremediation approach to tackle antibiotic resistance (Ricken et al., 2013).

Synthesis of Sulfonopeptides

Sulfonopeptides, as sulfur analogues of natural peptides, have found applications as enzyme inhibitors. Their synthesis methodologies offer routes to create biologically significant compounds that might serve as medicinal agents (Jiaxi Xu, 2021).

Tubulin Polymerization Inhibition

Studies on sulfonamide drugs binding to the colchicine site of tubulin have revealed their antimitotic properties, which could be leveraged for cancer treatment through the inhibition of tubulin polymerization (Banerjee et al., 2005).

Safety and Hazards

Propiedades

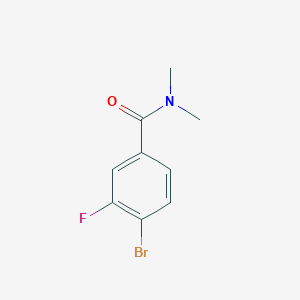

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11;/h1-4,12H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQPDAWUUFCQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

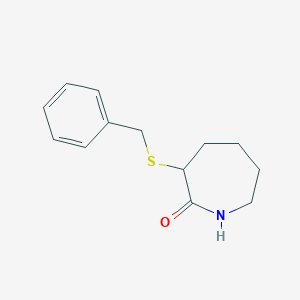

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

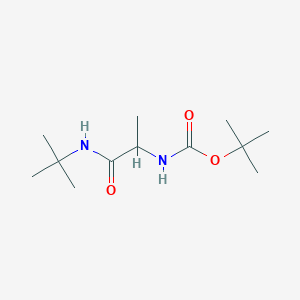

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)

![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)